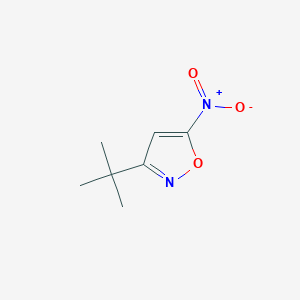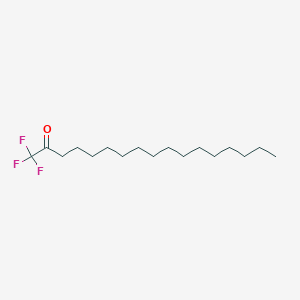
1,1,1-三氟十七烷-2-酮
描述
科学研究应用
棕榈酰三氟甲酮在科学研究中具有广泛的应用:
作用机制
生化分析
Biochemical Properties
1,1,1-Trifluoroheptadecan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of phospholipase A2 (PLA2). This enzyme is involved in the hydrolysis of phospholipids, releasing arachidonic acid, which is a precursor for various signaling molecules. The inhibition of PLA2 by 1,1,1-Trifluoroheptadecan-2-one can alter cellular signaling pathways and inflammatory responses . Additionally, this compound interacts with calcium signaling pathways, affecting intracellular calcium levels and signaling .
Cellular Effects
1,1,1-Trifluoroheptadecan-2-one has been shown to influence various cellular processes. It affects cell signaling pathways by altering calcium influx and release, which can impact cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, this compound can modulate gene expression and cellular metabolism by interacting with specific enzymes and signaling molecules . These effects can lead to changes in cell behavior and function, making 1,1,1-Trifluoroheptadecan-2-one a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of action of 1,1,1-Trifluoroheptadecan-2-one involves its interaction with phospholipase A2. By binding to the enzyme, it inhibits its activity, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid . This inhibition can lead to a decrease in the production of pro-inflammatory molecules, thereby modulating inflammatory responses. Additionally, 1,1,1-Trifluoroheptadecan-2-one can affect calcium signaling by altering calcium influx and release, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trifluoroheptadecan-2-one can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 1,1,1-Trifluoroheptadecan-2-one remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of phospholipase A2 and prolonged alterations in calcium signaling, which can affect cellular functions and responses .
Dosage Effects in Animal Models
The effects of 1,1,1-Trifluoroheptadecan-2-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit phospholipase A2 without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disruptions in calcium signaling and cellular metabolism . Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on phospholipase A2 . Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
1,1,1-Trifluoroheptadecan-2-one is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as phospholipase A2, influencing the hydrolysis of phospholipids and the release of arachidonic acid . This interaction can affect metabolic flux and the levels of various metabolites involved in signaling pathways . The compound’s role in these pathways highlights its potential as a modulator of lipid metabolism and cellular signaling.
Transport and Distribution
Within cells and tissues, 1,1,1-Trifluoroheptadecan-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 1,1,1-Trifluoroheptadecan-2-one can affect its activity and function, as its presence in specific cellular regions may enhance or inhibit its interactions with target enzymes and signaling molecules .
Subcellular Localization
The subcellular localization of 1,1,1-Trifluoroheptadecan-2-one is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell . The localization of 1,1,1-Trifluoroheptadecan-2-one can impact its activity and function, as its interactions with target enzymes and signaling molecules may vary depending on its subcellular distribution
准备方法
合成路线和反应条件
棕榈酰三氟甲酮可以通过棕榈酸与三氟乙酸酐在催化剂存在下反应合成 . 反应通常在温和条件下进行,温度保持在约 0°C 至 25°C . 然后通过重结晶或色谱法纯化产物,以获得 ≥98% 的高纯度水平 .
工业生产方法
在工业环境中,棕榈酰三氟甲酮采用类似的合成路线,但规模更大。 反应在大型反应器中进行,精确控制温度和压力以确保产品质量一致 . 最终产品经过严格的质量控制措施,以满足行业标准 .
化学反应分析
反应类型
棕榈酰三氟甲酮主要由于三氟甲基的存在而发生取代反应 . 它还可以在特定条件下参与氧化和还原反应 .
常见试剂和条件
主要产品
这些反应形成的主要产物取决于所用试剂和条件。 例如,用卤素进行取代反应可以生成棕榈酰三氟甲酮的卤代衍生物 .
相似化合物的比较
类似化合物
花生四烯酰三氟甲基酮: 另一种磷脂酶 A2 抑制剂,但效力低于棕榈酰三氟甲酮.
溴烯醇内酯: 钙非依赖性磷脂酶 A2 的选择性抑制剂.
花生四烯酰氟磷酸酯: 磷脂酶 A2 的不可逆抑制剂.
独特性
棕榈酰三氟甲酮因其对磷脂酶 A2 的高效力和选择性而独一无二。 它的效力是花生四烯酰三氟甲基酮的四倍,可以抑制钙依赖性和钙非依赖性磷脂酶 A2 . 这种双重抑制使其成为研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
1,1,1-trifluoroheptadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)17(18,19)20/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYXYTYTLCTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274441 | |
| Record name | PACOCF3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141022-99-3 | |
| Record name | 1,1,1-Trifluoro-2-heptadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141022-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PACOCF3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Heptadecanone, 1,1,1-trifluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


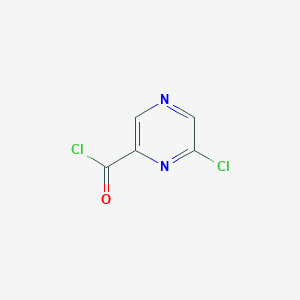
![[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B115735.png)
![4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B115740.png)
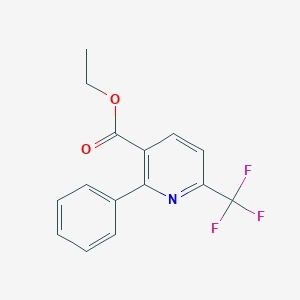
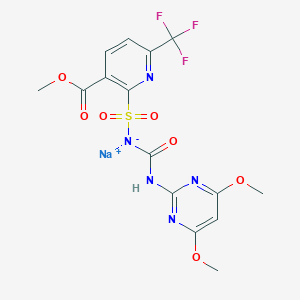
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
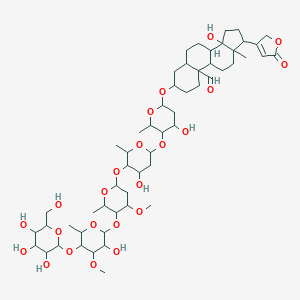
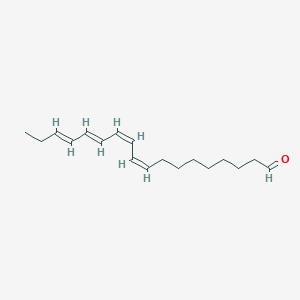

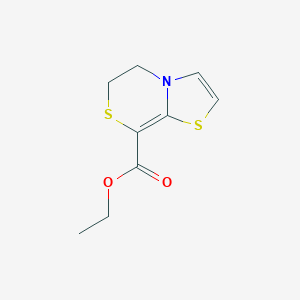
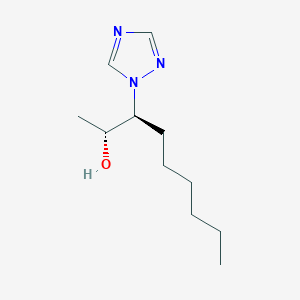
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
